molecular formula C12H13FN4O B2792299 5-amino-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1856095-28-7

5-amino-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide

Numéro de catalogue B2792299
Numéro CAS: 1856095-28-7
Poids moléculaire: 248.261
Clé InChI: PSFXQSULFVBAFE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-amino-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as PF-06463922, is a small molecule drug that has been developed as a potent and selective inhibitor of the receptor tyrosine kinase (RTK) c-Met. This drug has shown promising results in preclinical studies and is currently in clinical trials for the treatment of various types of cancer.

Mécanisme D'action

5-amino-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide is a selective inhibitor of c-Met, which is a receptor tyrosine kinase that is overexpressed in many types of cancer. When c-Met is activated by its ligand, hepatocyte growth factor (HGF), it triggers a signaling cascade that promotes cancer cell proliferation, survival, invasion, and metastasis. This compound binds to the kinase domain of c-Met and prevents its activation, thereby inhibiting the downstream signaling pathways that are responsible for these cancer-promoting effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of cancer, both as a single agent and in combination with other anticancer drugs. This drug has been shown to inhibit c-Met signaling, which is known to play a critical role in cancer cell proliferation, survival, invasion, and metastasis. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.

Avantages Et Limitations Des Expériences En Laboratoire

5-amino-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages for use in laboratory experiments. It is a small molecule drug that is easy to synthesize and can be administered orally, which makes it convenient for use in animal studies. It has also been shown to have potent and selective activity against c-Met, which makes it a useful tool for studying the role of this receptor in cancer biology. However, like any drug, this compound has some limitations. It may not be effective in all types of cancer, and its efficacy may be limited by the development of drug resistance.

Orientations Futures

There are several future directions for research on 5-amino-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of biomarkers that can predict which patients are most likely to respond to this drug. Another area of interest is the combination of this compound with other anticancer drugs, such as immune checkpoint inhibitors or chemotherapy, to enhance its antitumor activity. Additionally, further studies are needed to determine the optimal dosing and schedule of this compound for the treatment of different types of cancer. Finally, the long-term safety and efficacy of this drug need to be evaluated in clinical trials.

Méthodes De Synthèse

The synthesis of 5-amino-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide involves several steps, starting with the reaction of 4-fluorobenzylamine with methyl isonicotinate to form the intermediate N-(4-fluorobenzyl)-N-methylisonicotinamide. This intermediate is then reacted with hydrazine to form the pyrazole ring, followed by the addition of an amino group and a carboxamide group to complete the synthesis of this compound.

Applications De Recherche Scientifique

5-amino-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity both as a single agent and in combination with other anticancer drugs. This drug has been shown to inhibit c-Met signaling, which is known to play a critical role in cancer cell proliferation, survival, invasion, and metastasis. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.

Propriétés

IUPAC Name

5-amino-N-[(4-fluorophenyl)methyl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O/c1-17-11(14)6-10(16-17)12(18)15-7-8-2-4-9(13)5-3-8/h2-6H,7,14H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFXQSULFVBAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NCC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.